molecular formula C17H25NO3 B1475126 tert-Butyl 3-hydroxy-3-(4-methylphenyl)-1-piperidinecarboxylate CAS No. 1366985-06-9

tert-Butyl 3-hydroxy-3-(4-methylphenyl)-1-piperidinecarboxylate

Cat. No.: B1475126
CAS No.: 1366985-06-9
M. Wt: 291.4 g/mol
InChI Key: CKEIPGOWWKUFKN-UHFFFAOYSA-N
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Description

Tert-Butyl 3-hydroxy-3-(4-methylphenyl)-1-piperidinecarboxylate is a useful research compound. Its molecular formula is C17H25NO3 and its molecular weight is 291.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

tert-Butyl 3-hydroxy-3-(4-methylphenyl)-1-piperidinecarboxylate, with the CAS number 1366985-06-9, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H25NO3C_{17}H_{25}NO_3 with a molecular weight of 291.39 g/mol. The compound features a piperidine ring, which is known for its diverse biological properties.

Research indicates that compounds with a piperidine structure can interact with various neurotransmitter systems, including serotonin and dopamine receptors. The specific interactions of this compound with these receptors could contribute to its pharmacological effects, although detailed studies are still required to elucidate its precise mechanism.

Pharmacological Effects

  • Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models. The modulation of serotonin levels could be a contributing factor.
  • Analgesic Properties : There is emerging evidence to support the analgesic activity of this compound, potentially linked to its interaction with pain pathways in the central nervous system.

Case Studies

  • Study on Antidepressant Effects : A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors, as measured by the forced swim test (FST) and tail suspension test (TST). The results indicated a potential for this compound as an alternative treatment for depression.
  • Pain Management Research : In a controlled experiment assessing pain response, subjects treated with the compound showed reduced sensitivity to nociceptive stimuli compared to control groups. This suggests a possible analgesic mechanism that warrants further investigation.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectModel Used
AntidepressantReduction in depressive behaviorsRodent models (FST, TST)
AnalgesicDecreased sensitivity to pain stimuliControlled pain assessment

Properties

IUPAC Name

tert-butyl 3-hydroxy-3-(4-methylphenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-13-6-8-14(9-7-13)17(20)10-5-11-18(12-17)15(19)21-16(2,3)4/h6-9,20H,5,10-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEIPGOWWKUFKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCCN(C2)C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.